1-Vinyl-3-Ethylimidazolium Hexafluorophosphate
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Overview
Description
1-Vinyl-3-Ethylimidazolium Hexafluorophosphate is a commonly used ionic liquid ligand, often used in organic synthesis and catalytic reactions . It can be used as a solvent and catalyst in reactions based on metal catalysts . This compound can also be used in the synthesis of other high polymer compounds, such as polymers and block copolymers .
Molecular Structure Analysis
The molecular formula of this compound is C7H11F6N2P . The InChI code is 1S/C7H11N2.F6P/c1-3-8-5-6-9 (4-2)7-8;1-7 (2,3,4,5)6/h3,5-7H,1,4H2,2H3;/q+1;-1 . The Canonical SMILES is CC [N+]1=CN (C=C1)C=C.F [P-] (F) (F) (F) (F)F .
Physical and Chemical Properties Analysis
The molecular weight of this compound is 268.14 g/mol . It has 0 hydrogen bond donor count, 7 hydrogen bond acceptor count, and 2 rotatable bond count . The topological polar surface area is 8.8 Ų . The exact mass and monoisotopic mass are 268.05640433 g/mol . The complexity is 164 .
Scientific Research Applications
1. Desulfurization Performance
1-Vinyl-3-ethylimidazolium tetrafluoroborate ionic liquids have been used to modify silica gel for desulfurization purposes. These modified silica gels show potential in removing sulfur compounds like 2-methylthiophene, benzothiophene, and dibenzothiophene from model fuels (Li et al., 2014).
2. Catalysis in Organic Reactions
Homopolymer of 3-(cyanomethyl)-1-vinylimidazolium hexafluorophosphate has been synthesized and used to support Pd nanoparticles. This combination catalyzes the reductive homocoupling reaction of aryl iodides and bromides in water, demonstrating potential in organic synthesis (Wang et al., 2013).
3. Radical Polymerization
1-Butyl-3-methylimidazolium hexafluorophosphate, a related ionic liquid, has been utilized in the copper(I) mediated living radical polymerization of methyl methacrylate. This process results in polymers with narrow polydispersity, enhancing the reaction rate and simplifying polymer isolation (Carmichael et al., 2000).
4. Corrosion Inhibition
Ionic liquids like 1-vinyl-3-aminopropylimidazolium hexafluorophosphate have shown effective corrosion inhibition properties. They act as mix-type inhibitors and demonstrate high efficiency, highlighting their potential in protecting materials in corrosive environments (Guo et al., 2017).
5. Conductivity in Polymers
Polymer ionic liquids containing 1-vinyl-3-ethylimidazolium and various anions have been synthesized to explore their thermal stability, heat resistance, and ionic conductivity. These polymer salts exhibit significant conductivity, which is crucial for applications in electrochemical devices (Vygodskii et al., 2007).
6. Application in Electrochemical Devices
Polymeric ionic liquid nanoparticles derived from monomers like 1-vinyl-3-ethylimidazolium have been used as binders in Li-ion battery electrodes. They contribute to excellent cycling performance and stability, making them valuable in energy storage technologies (Zamory et al., 2013).
7. Surface Properties Studies
The surface properties of ionic liquids, including 1-alkyl-3-vinylimidazolium hexafluorophosphate, have been investigated through methods like inverse gas chromatography. These studies are essential for understanding the interaction of ionic liquids with various substances and their potential applications (Wang et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-Vinyl-3-Ethylimidazolium Hexafluorophosphate is the LiFePO4 cathodes in lithium-ion batteries . The compound acts as a cross-linked and conductive binder, enhancing the electrochemical performance of the electrodes .
Mode of Action
This compound interacts with its targets by forming a strong adhesion/cohesion with the LiFePO4 cathodes . This interaction helps maintain an integrated cathode structure during hundreds of cycles without cracks and delamination .
Biochemical Pathways
The ionic structure of this compound contributes to the transport of Li+ ions between the cathode interfaces with low polarization . This process is crucial for the functioning of lithium-ion batteries.
Result of Action
The result of this compound’s action is an enhanced electrochemical performance of the LiFePO4 cathodes . Specifically, the cathodes exhibit an excellent rate performance with a high specific capacity and remarkable cycle stability .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and light, which are crucial for the photopolymerization process used to synthesize the compound . .
Properties
IUPAC Name |
1-ethenyl-3-ethylimidazol-3-ium;hexafluorophosphate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N2.F6P/c1-3-8-5-6-9(4-2)7-8;1-7(2,3,4,5)6/h3,5-7H,1,4H2,2H3;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXFPXRCWMKTHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CN(C=C1)C=C.F[P-](F)(F)(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F6N2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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